molecular formula C23H16F3N3O4S B2962700 Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-41-6

Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2962700
CAS No.: 851947-41-6
M. Wt: 487.45
InChI Key: XIEAJPZSYRNRJV-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with phenyl, trifluoromethylbenzamido, and ethyl carboxylate groups. This analysis compares this compound with structurally related analogs, focusing on substituent variations and their implications.

Properties

IUPAC Name

ethyl 4-oxo-3-phenyl-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O4S/c1-2-33-22(32)18-16-12-34-20(17(16)21(31)29(28-18)15-6-4-3-5-7-15)27-19(30)13-8-10-14(11-9-13)23(24,25)26/h3-12H,2H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEAJPZSYRNRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains .

Scientific Research Applications

Ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with diverse applications in scientific research. It is characterized by a trifluoromethyl group that enhances its biological activity and stability.

Basic Information

  • CAS No : 82978-00-5
  • Molecular Formula : C23H16F3N3O4SC_{23}H_{16}F_3N_3O_4S
  • Belongs to the class of heterocyclic compounds, specifically pyridazines and thienopyridazines.

Structure and Properties

The molecular structure features a thienopyridazine ring system with a phenyl substituent and a trifluoromethylbenzamide moiety. Structural identifiers facilitate the compound's identification in chemical databases.

Relevant chemical properties include:

  • A thienopyridazine ring system
  • A phenyl substituent
  • A trifluoromethylbenzamide moiety

These properties make it suitable for various applications in organic synthesis and medicinal chemistry.

Chemical Reactions

Ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical transformations, including oxidation and reduction processes. Common reagents include oxidizing agents like potassium permanganate for oxidation processes and reducing agents such as lithium aluminum hydride for reduction reactions. Reaction conditions are carefully controlled to optimize yields and selectivity.

Scientific Applications

Ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific uses:

  • Medicinal Chemistry : As a building block in synthesizing drug candidates.
  • Organic Synthesis : As a reagent in developing complex organic molecules.
  • Material Science : In the creation of novel materials with tailored properties.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / Identifier Substituent at Position 3 Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Source
Target Compound Phenyl 4-(Trifluoromethyl)benzamido Not explicitly provided Estimated ~450 N/A N/A N/A
Ethyl 5-{[(4-methoxyphenyl)acetyl]amino}-...† 4-(Trifluoromethyl)phenyl 4-Methoxyphenylacetyl C₂₉H₂₄F₃N₃O₅S Not reported N/A N/A
Ethyl 5-amino-4-oxo-3-phenyl... Phenyl Amino C₁₅H₁₃N₃O₃S 315.35 1.46 517.2
Ethyl 3-(3-fluorophenyl)-5-(furan-2-carboxamido)-... 3-Fluorophenyl Furan-2-carboxamido C₂₀H₁₄FN₃O₅S 427.4 N/A N/A

† Full name truncated for readability.

Key Observations:

Position 3 Substituents :

  • The target compound and the analog in share a phenyl group at position 3, whereas others feature fluorinated or trifluoromethylphenyl groups . Fluorinated groups (e.g., 3-fluorophenyl in ) enhance metabolic stability and lipophilicity, which may influence bioavailability.

The amino group in significantly reduces steric bulk and increases polarity, likely improving aqueous solubility (density = 1.46 g/cm³) but reducing membrane permeability.

Molecular Weight and Physicochemical Trends: The amino-substituted analog has the lowest molecular weight (315.35 g/mol) and highest boiling point (517.2°C), correlating with its simpler structure and polar functional groups. Trifluoromethyl and aromatic substituents (e.g., in the target and ) increase molecular weight and may elevate hydrophobicity, as seen in the higher estimated molecular weight (~450 g/mol) of the target compound.

Functional Group Impact on Properties

  • Trifluoromethyl (CF₃) Groups : Present in the target and , these groups enhance thermal stability and lipophilicity, making the compounds more suitable for applications requiring resistance to oxidative or enzymatic degradation .
  • Amide vs.

Biological Activity

Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851947-39-2) is a synthetic compound that has shown potential biological activities. This article explores its structural characteristics, anticancer properties, antimicrobial activity, and relevant case studies.

Structural Characteristics

The compound features a complex thieno[3,4-d]pyridazine structure characterized by several functional groups:

  • Thieno[3,4-d]pyridazine Backbone : Known for its pharmacological relevance.
  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Amide Functionality : Implicated in various biological interactions.

The molecular formula is C23H16F3N3O4SC_{23}H_{16}F_3N_3O_4S with a molecular weight of 487.45 g/mol.

Anticancer Properties

Research indicates that compounds with similar thieno[3,4-d]pyridazine structures have demonstrated promising anticancer activities. Ethyl 4-oxo-3-phenyl derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action :
    • Induction of apoptosis.
    • Cell cycle arrest.

Case Study: In Vitro Analysis

A study assessed the cytotoxic effects of ethyl 4-oxo derivatives on several cancer cell lines. The results indicated:

Cell Line IC50 Values (µM) Mechanism of Action
A549 (Lung Cancer)10Apoptosis induction via caspase activation
MCF7 (Breast Cancer)12Cell cycle arrest
HeLa (Cervical Cancer)8Apoptosis induction

The IC50 values ranged from 5 to 15 µM across different cell lines, suggesting moderate potency. Flow cytometry and caspase activation assays confirmed the induction of apoptosis.

Antimicrobial Activity

Preliminary investigations suggest that ethyl 4-oxo compounds may exhibit antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells.

Summary of Biological Activities

The following table summarizes the biological activities associated with Ethyl 4-oxo-3-phenyl derivatives:

Activity Type Description
AnticancerInduces apoptosis and inhibits cell proliferation
AntimicrobialPotential activity against various bacterial strains
Mechanism InsightsApoptosis via caspase activation; possible receptor interactions

Q & A

Q. What are the key synthetic steps for preparing this compound?

A multi-step synthesis is typically employed:

  • Step 1 : Suzuki coupling to introduce the phenyl group using phenylboronic acid and Pd(PPh₃)₄ in degassed DMF/H₂O at 80–100°C .
  • Step 2 : Amidation of the intermediate with 4-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methylene chloride/petroleum ether) .

Q. How is the compound characterized structurally?

  • X-ray crystallography : Refinement using SHELX software to resolve bond lengths/angles and confirm regioselectivity .
  • Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons), IR (C=O stretch ~1700 cm⁻¹), and HRMS (m/z calculated for C₂₄H₁₈F₃N₃O₃S: 510.09) .

Q. What are its predicted physicochemical properties?

  • Density : ~1.46 g/cm³ (similar to analogs with trifluoromethyl groups) .
  • Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, DMF) but insoluble in water due to the hydrophobic trifluoromethyl group .

Advanced Research Questions

Q. How can synthetic yield be optimized for the trifluoromethylbenzamido moiety?

  • Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂(dppf) for coupling efficiency .
  • Solvent effects : Compare DMF (high polarity) vs. THF (moderate polarity) for amidation kinetics .
  • Temperature control : Optimize reaction time at 80°C vs. 100°C to minimize side products .

Q. How to analyze structure-activity relationships (SAR) for biological targets?

  • Modifications : Synthesize analogs with varied substituents (e.g., replacing trifluoromethyl with Cl or CH₃) .
  • Assays : Test inhibition of kinases or receptors using fluorescence polarization or SPR-based binding assays .

Q. How to resolve contradictions between crystallographic and spectroscopic data?

  • Validation : Cross-reference X-ray-derived bond angles with DFT-calculated geometries (e.g., Gaussian 16) .
  • Dynamic NMR : Probe conformational flexibility in solution to explain discrepancies in NOE correlations .

Q. What computational methods predict binding modes with protein targets?

  • Docking : Use AutoDock Vina with flexible side chains for the trifluoromethylbenzamido group .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How to ensure regioselectivity in the dihydrothieno-pyridazine ring formation?

  • Cyclization conditions : Use acidic (HCl/EtOH) vs. basic (NaHCO₃) media to control ring-closure position .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .

Q. How to detect degradation products under accelerated stability testing?

  • Stress conditions : Expose to 40°C/75% RH for 4 weeks and analyze via LC-MS (C18 column, 0.1% formic acid gradient) .
  • Major degradants : Hydrolysis of the ethyl ester to carboxylic acid (m/z +16) .

Q. What role does the trifluoromethyl group play in metabolic stability?

  • In vitro assays : Compare hepatic microsomal half-life (t₁/₂) of CF₃ vs. CH₃ analogs .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

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